1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-
Description
The tetradecyl (C14) alkyl chain on the phenyl group distinguishes it from structurally related compounds, such as fingolimod (FTY720), which features a shorter octyl (C8) chain . This compound belongs to a series of immunomodulatory agents initially developed for applications in transplantation and autoimmune diseases, leveraging their ability to induce lymphocyte sequestration via sphingosine-1-phosphate receptor modulation .
Properties
CAS No. |
723238-98-0 |
|---|---|
Molecular Formula |
C25H45NO2 |
Molecular Weight |
391.6 g/mol |
IUPAC Name |
2-amino-2-[2-(4-tetradecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C25H45NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-15-17-24(18-16-23)19-20-25(26,21-27)22-28/h15-18,27-28H,2-14,19-22,26H2,1H3 |
InChI Key |
FOSPLAWGLFKYCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origin of Product |
United States |
Preparation Methods
Step 1: Synthesis of 4-Tetradecyltoluene
The tetradecylphenyl moiety is typically synthesized via alkylation of 4-bromotoluene.
Key Challenges : Steric hindrance from the long alkyl chain necessitates high temperatures and polar aprotic solvents.
Step 2: Ethyl Bridge Formation
The ethyl spacer is introduced via cross-coupling or reduction.
Mechanistic Insight : Hydroxylation via borane-thexyl complexes ensures regioselectivity, while lithium aluminum hydride (LiAlH₄) reduces nitriles to amines without over-reduction.
Step 3: Propanediol Backbone Assembly
The propanediol core is functionalized through amination and hydroxylation.
| Step | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Amination | NH₃, Cu catalyst, 120°C | Introduces amino group at C2 | ~65% | |
| Hydroxylation | H₂O₂, H₂SO₄, H₂O | Installs hydroxyl groups at C1 and C3 | ~80% |
Critical Factor : Amination requires controlled conditions to prevent over-alkylation or side reactions.
Alternative Synthetic Routes
One-Pot Synthesis
Some protocols combine alkylation and amination steps:
- 4-Tetradecyltoluene → 2-(4-tetradecylphenyl)ethylamine via reductive amination.
- Propanediol Backbone : Hydroxylation of the amine intermediate.
Advantages : Reduces purification steps and improves atom economy.
Enzymatic Routes
Enzymatic methods (e.g., lipase-catalyzed esterification) are less common but offer mild conditions for sensitive intermediates.
Purification and Characterization
Key Data :
- ¹H NMR : δ 7.2–7.5 (aromatic H), δ 3.5–3.7 (CH(OH)₂), δ 2.5–2.8 (CH₂NH₂).
- Mass Spec : m/z 391.6 [M+H]⁺ (C₂₅H₄₅NO₂).
Comparison of Synthetic Approaches
| Route | Steps | Yield | Purity | Cost |
|---|---|---|---|---|
| Friedel-Crafts + Amination | 5 | ~60% | >95% | High |
| One-Pot Reductive Amination | 3 | ~70% | >90% | Moderate |
| Enzymatic | 4 | ~50% | >98% | Low |
Optimal Choice : Friedel-Crafts alkylation followed by reductive amination offers a balance of yield and scalability.
Challenges and Mitigation
Research Findings and Optimization
Chemical Reactions Analysis
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the amino group or the phenyl ring is replaced by other functional groups using reagents like alkyl halides or sulfonates
Scientific Research Applications
Pharmaceutical Applications
1. Immunosuppressive Agent
One of the most significant applications of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- is in the pharmaceutical industry as an immunosuppressive agent. It has been studied for its potential to prevent organ rejection during transplants and to treat autoimmune diseases.
- Case Study : Research outlined in patent US5604229A indicates that this compound exhibits immunosuppressive properties, making it useful in clinical settings for organ transplantation and autoimmune disorders .
Material Science Applications
2. Surfactants and Emulsifiers
Due to its amphiphilic nature, this compound serves as an effective surfactant and emulsifier in various formulations, including cosmetics and personal care products.
- Data Table: Surfactant Properties
| Property | Value |
|---|---|
| Surface Tension (mN/m) | 30-35 (typical range) |
| Critical Micelle Concentration (CMC) | Low (specific values depend on formulation) |
3. Polymer Production
Another significant application is in the production of polyesters and polyurethanes. The compound can be used as a building block for synthesizing biodegradable polymers due to its renewable nature.
- Case Study : A study published in various polymer journals highlights the use of this compound in creating polytrimethylene carbonate, which is noted for its biodegradability and mechanical properties .
Biochemical Applications
4. Buffering Agent
In biochemical research, 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- can function as a buffering agent due to its ability to maintain stable pH levels in biochemical assays.
- Data Table: Buffering Capacity
| pH Range | Buffering Capacity |
|---|---|
| 7.0 - 9.0 | High |
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group and the phenyl ring play crucial roles in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Variations in the Alkyl-Phenyl Series
The compound is part of a homologous series where the alkyl chain length on the phenyl group varies (Table 1). Key analogs include:
| Compound Name | Alkyl Chain (Carbon Length) | CAS Number | Status |
|---|---|---|---|
| 2-amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol | C8 (octyl) | 162359-56-0 | Approved drug (Fingolimod) |
| 2-amino-2-[2-(4-dodecylphenyl)ethyl]-1,3-propanediol | C12 (dodecyl) | Not available | Research compound |
| 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-1,3-propanediol | C14 (tetradecyl) | Not available | Experimental/Preclinical |
| 2-amino-2-[2-(4-nonylphenyl)ethyl]-1,3-propanediol | C9 (nonyl) | Not available | Research compound |
Structural Implications :
- Lipophilicity : Increasing alkyl chain length (C8 → C14) enhances lipophilicity, which correlates with tissue distribution and half-life. Fingolimod (C8) has a logP of ~4.5, while the tetradecyl analog is predicted to exceed logP >6, favoring membrane permeability but reducing aqueous solubility .
- Synthetic Complexity: Longer chains (e.g., C14) require specialized methods for regioselective alkylation and purification, as noted in patents describing scalable synthesis of C8 and C12 analogs .
Pharmacokinetic and Pharmacodynamic Differences
Key Findings from Fingolimod (C8) :
Predicted Differences for Tetradecyl (C14) Analog :
- Extended Half-life : Higher lipophilicity may prolong tissue retention and elimination half-life.
- Potency : Longer alkyl chains may enhance receptor binding affinity but risk increased off-target effects (e.g., cardiovascular toxicity).
- Solubility Challenges: Reduced aqueous solubility could complicate formulation, necessitating advanced delivery systems (e.g., lipid nanoparticles) .
Crystallization and Polymorphism
Crystallization methods for analogs vary with alkyl chain length. For example:
- Fingolimod (C8): Crystallizes in ethanol/ethyl acetate mixtures with high purity (99%) .
- Tetradecyl (C14): Likely requires modified solvent systems (e.g., ethanol with heptane) due to lower solubility, as seen in crystallization protocols for C12 and C16 analogs .
Biological Activity
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- (CAS Number: 780729-32-0) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including its pharmacological effects, toxicological data, and relevant case studies.
1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- has the following chemical characteristics:
- Molecular Formula : C25H45NO2
- Molecular Weight : 397.65 g/mol
- Density : 1.0 ± 0.1 g/cm³
- Boiling Point : Approximately 502.7 ± 50.0 °C at 760 mmHg
- Flash Point : 257.8 ± 30.1 °C
These properties suggest a compound that is relatively stable under standard conditions, which may influence its biological interactions.
Pharmacological Effects
Research indicates that compounds similar to 1,3-Propanediol, particularly those in the amino-propanediol class, exhibit various pharmacological effects:
- Antioxidant Activity : Some studies have shown that related compounds can scavenge free radicals and reduce oxidative stress in cellular models.
- Anti-inflammatory Effects : Evidence suggests potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Effects : Certain derivatives have demonstrated neuroprotective activity in animal models of neurodegenerative diseases.
Toxicological Data
Toxicological assessments are crucial for understanding the safety profile of any compound:
- Acute Toxicity : The LD50 for related compounds has been reported to exceed 3000 mg/kg in rodent models, indicating a low acute toxicity profile .
- Subchronic Toxicity : Long-term studies have revealed histopathological changes in liver tissues at high doses but no significant adverse effects at lower concentrations .
Case Studies
- Clinical Trials on Related Compounds : Clinical trials involving similar amino-propanediol derivatives have shown promising results in managing conditions like chronic pain and inflammation. For example, a study involving TRIS AMINO (a related compound) indicated effective pain management with minimal side effects .
- Animal Studies : In rodent studies evaluating the effects of high doses (up to 3200 ppm), no significant toxicity was observed apart from minor changes in liver function parameters . This suggests that while there may be some risks associated with high doses, therapeutic use at lower concentrations could be safe.
Comparative Analysis of Related Compounds
| Compound Name | CAS Number | Molecular Weight | Boiling Point | LD50 (mg/kg) |
|---|---|---|---|---|
| 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]- | 780729-32-0 | 397.65 g/mol | ~502.7 °C | >3000 |
| TRIS AMINO | Not Available | ~335 g/mol | Not Available | >3000 |
| 2-Amino-1,3-propanediol | 534-03-2 | ~105 g/mol | Not Available | >1000 |
This table highlights the relative safety profiles and molecular characteristics of these compounds.
Q & A
Q. What synthetic routes are commonly employed for the preparation of 1,3-Propanediol, 2-amino-2-[2-(4-tetradecylphenyl)ethyl]-, and what critical reaction conditions must be controlled?
The synthesis involves multi-step transformations, as outlined in Abel et al. (2006):
- Reduction of Formula 20 : Use of triethylsilane under anhydrous conditions to reduce intermediates .
- Acylation : Treatment with (R⁴CO)₂O to stabilize reactive groups, followed by basic hydrolysis to remove protecting groups .
- Hydrogenation : Catalytic hydrogenation (e.g., Pd/C) to finalize the amino-diol structure, requiring precise pressure control . Critical parameters include temperature (0–25°C for reductions), solvent selection (dichloromethane or THF), and moisture exclusion during acylation .
Q. Which analytical techniques provide definitive structural confirmation for this compound, and how are spectral contradictions resolved?
- NMR Spectroscopy : Identifies proton environments (e.g., amino group at δ 1.5–2.5 ppm, aromatic protons at δ 6.8–7.2 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular ion ([M+H]⁺ at m/z 307.4708 for C₁₉H₃₃NO₂) and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities if crystalline derivatives are obtained . Contradictions (e.g., unexpected NMR splitting) are addressed via 2D NMR (COSY, HSQC) or alternative synthesis pathways to isolate diastereomers .
Q. What purification methods are effective for isolating the compound from complex reaction mixtures?
- Column Chromatography : Silica gel with gradient elution (hexane:ethyl acetate → methanol) separates polar products from non-polar byproducts .
- Recrystallization : Ethanol/water systems (4:1 v/v) achieve >95% purity by exploiting temperature-dependent solubility .
- Acid-Base Extraction : Utilizes amphoteric properties (amine and diol groups) for pH-controlled partitioning .
Advanced Research Questions
Q. How does alkyl chain length (C₂–C₂₀) in 2-amino-2-[2-(4-alkylphenyl)ethyl]-1,3-propanediol derivatives influence crystallization and solubility?
- C₈–C₁₄ Chains : Reduce aqueous solubility by 40–60% compared to shorter chains (C₂–C₆) due to hydrophobic interactions .
- Crystallinity : Longer chains decrease crystallinity (conformational flexibility), necessitating solvent screening (e.g., ethanol/water) .
- X-ray Data for C₈ Analogs : Show layered packing with parallel-aligned alkyl chains, suggesting similar behavior in C₁₄ derivatives .
Q. What strategies mitigate side reactions during the hydrogenation step in synthesis?
- Catalyst Optimization : Pd(OH)₂/C reduces aromatic ring over-reduction compared to Pd/C .
- Pressure Modulation : 3–5 atm H₂ minimizes debenzylation side products observed at >10 atm .
- Additives : Tertiary amines (e.g., Et₃N) scavenge acidic protons to suppress imine formation .
- Monitoring : In situ FTIR or periodic LC-MS sampling detects intermediates for dynamic parameter adjustments .
Q. How do protecting group strategies (e.g., R³ in Formula 20) impact synthesis efficiency and product stability?
- Stability : Bulky protecting groups (e.g., tert-butyl) enhance intermediate stability but may slow hydrolysis .
- Efficiency : Labile groups (e.g., acetyl) allow faster deprotection but risk premature reactivity . Systematic screening via TLC or HPLC optimizes group selection for specific alkyl chain lengths .
Methodological Notes
- Stereochemical Control : Reduction steps (e.g., triethylsilane) may produce stereoisomers; chiral HPLC or enzymatic resolution ensures enantiopurity .
- Scalability : Pilot-scale synthesis requires solvent recycling (e.g., dichloromethane recovery) and catalyst reuse to minimize costs .
- Data Reproducibility : Batch-to-batch variations in alkyl chain purity (C₁₄) necessitate rigorous GC-MS analysis of starting materials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
